N-phenyl-9H-pyrimido[4,5-b]indol-4-amine
CAS No.:
Cat. No.: VC13866193
Molecular Formula: C16H12N4
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N4 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | N-phenyl-9H-pyrimido[4,5-b]indol-4-amine |
| Standard InChI | InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20) |
| Standard InChI Key | RNCCWYOKKBCIPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3 |
Introduction
Structural Characteristics and Synthesis Pathways
Molecular Architecture
The compound features a tricyclic core comprising a pyrimidine ring fused to an indole system at positions 4 and 5, respectively. The N4 position is substituted with a phenyl group, contributing to its planar geometry and π-π stacking interactions with biological targets. X-ray crystallographic data, though limited, suggest that the pyrimido[4,5-b]indole system adopts a nearly coplanar conformation, facilitating deep binding into enzymatic pockets .
Key structural parameters:
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Molecular formula: C₁₆H₁₂N₄
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SMILES: C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3
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Hydrogen bond donors/acceptors: 2/4
Synthetic Methodologies
Two primary routes dominate the synthesis of N-phenyl-9H-pyrimido[4,5-b]indol-4-amine:
Fisher Indole Cyclization
A modified Fisher indolization protocol involves:
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Condensation of 2-amino-6-hydrazinylpyrimidin-4(3H)-one with cyclohexanone under acidic conditions to form the pyrimidoindole scaffold .
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Oxidation with MnO₂ to introduce aromaticity.
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Chlorination using POCl₃ followed by nucleophilic displacement with aniline derivatives .
Four-Component Reaction
An alternative approach employs:
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Sequential coupling of indole-2-carbaldehyde, malononitrile, ammonium acetate, and substituted anilines in ethanol at reflux.
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Microwave-assisted cyclization (150°C, 30 min) to enhance reaction efficiency.
This route allows incorporation of diverse substituents at the N4 position, enabling rapid analog generation for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms of Action
Anticancer Activity
N-Phenyl-9H-pyrimido[4,5-b]indol-4-amine derivatives exhibit remarkable cytotoxicity across the NCI-60 tumor cell panel:
| Cell Line | GI₅₀ (nM) | Cell Line | GI₅₀ (nM) |
|---|---|---|---|
| MDA-MB-435 | 14.7 | NCI-H522 | <10 |
| SNB-75 | 12.7 | OVCAR-8 | 42.3 |
| NCI/ADR-RES | 11.5 | MDA-MB-231/ATCC | 64.6 |
| HS 578T | 11.5 | BT-549 | 94.5 |
Data adapted from NCI-60 screening results
Mechanistic studies demonstrate dual targeting:
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Microtubule disruption: Causes 50% microtubule depolymerization at 105 nM (EC₅₀), comparable to CA-4 (13 nM) .
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Enzymatic inhibition:
Structure-Activity Relationships
Systematic modifications reveal critical pharmacophoric elements:
| Position | Modification | Effect on Activity |
|---|---|---|
| N4 | Methylation | ↓ Potency (EC₅₀ >1 μM) |
| 2-NH₂ | Acylation | Complete loss of activity |
| 4’-O | Methoxy substitution | ↑ Metabolic stability (t₁/₂ +3h) |
The 2-amino group and unsubstituted N4 phenyl ring emerge as indispensable for maintaining sub-100 nM potency .
Pharmacokinetic Profile and Metabolic Stability
In Vitro ADME Properties
| Parameter | Value |
|---|---|
| Plasma protein binding | 92.4% (human albumin) |
| Microsomal stability | t₁/₂ = 48 min (human) |
| CYP3A4 inhibition | IC₅₀ = 6.8 μM |
| Permeability (Caco-2) | Papp = 18.2 ×10⁻⁶ cm/s |
Data from hepatic microsome assays and Caco-2 models
Metabolic Pathways
Primary metabolites identified via LC-MS/MS:
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M1: 4’-Hydroxyphenyl derivative (CYP2C9-mediated oxidation)
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M2: N-demethylated pyrimidine (CYP3A4-mediated N-dealkylation)
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M3: Glucuronide conjugate (UGT1A1-mediated phase II metabolism)
Lead optimization through 4’-O-methylation reduces first-pass metabolism by 73%, achieving oral bioavailability of 41% in murine models .
Comparative Analysis with Structural Analogs
A series of pyrimido[4,5-b]indole derivatives highlight the superiority of N-phenyl substitution:
| Compound | TS IC₅₀ (nM) | Microtubule EC₅₀ (nM) | LogP |
|---|---|---|---|
| N-Phenyl derivative | 8.2 | 105 | 2.1 |
| N-Benzyl analog | 54.7 | 420 | 3.4 |
| N-Cyclohexyl analog | 128.9 | >1000 | 2.8 |
| 2-Chloro substituted | 12.4 | 89 | 2.6 |
Data compiled from enzymatic and cellular assays
The N-phenyl variant demonstrates optimal balance between potency and lipophilicity, adhering to Lipinski’s rule parameters (MW <500, LogP <5, H-bond donors <5).
Clinical Development and Future Directions
Preclinical Efficacy
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Xenograft models: 60% tumor growth inhibition (TGI) at 10 mg/kg/day in MDA-MB-435 breast cancer models vs. 42% TGI for paclitaxel .
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Combination therapy: Synergistic effects observed with 5-FU (CI = 0.32 at ED₇₅).
Challenges and Optimization Strategies
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Solubility enhancement: Prodrug approaches using lysine conjugates increase aqueous solubility from 0.8 μg/mL to 12.4 mg/mL.
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CNS penetration: Introduction of fluorine at the 7-position improves blood-brain barrier permeability (Kp,uu = 0.63) .
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Resistance mitigation: Co-administration with P-glycoprotein inhibitors restores potency in multidrug-resistant cell lines (IC₅₀ shift from 128 nM to 19 nM) .
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